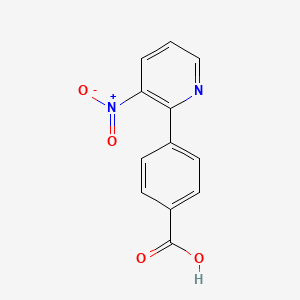

4-(3-Nitropyridin-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(3-Nitropyridin-2-yl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety linked to a 3-nitropyridin-2-yl group. This compound is of interest due to its potential applications in the synthesis of more complex chemical entities, which could be useful in various fields such as pharmaceuticals, materials science, and organic chemistry.

Synthesis Analysis

The synthesis of related nitro-substituted benzoic acid derivatives has been reported in the literature. For instance, the synthesis of 3-Nitro-2-amino-benzoic acid was achieved from phthalic anhydride through a multi-step process involving nitration, dehydration, amidation, and Hofmann rearrangement . Although the specific synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to incorporate the pyridinyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(3-Nitropyridin-2-yl)benzoic acid has been elucidated using various techniques such as X-ray diffraction. For example, the crystal structure of benzoic acid 4-nitrobenzylidenhydrazide, which shares the nitro-substituted aromatic ring feature, was found to be non-planar with specific angles between the planes of the heterocycles and the hydrazine fragment . This suggests that the nitro group can significantly influence the overall molecular conformation of such compounds.

Chemical Reactions Analysis

The reactivity of nitro-substituted benzoic acids can be inferred from studies on similar compounds. The presence of the nitro group can facilitate further chemical transformations, such as the formation of hydrogen bonds in crystal structures, as observed in the adducts of nitrobenzoic acid with 2,4,6-trimethylpyridine . Additionally, the nitro group can affect the coordination chemistry of metal complexes, as seen in the study of a nickel coordination complex with 3-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Nitropyridin-2-yl)benzoic acid can be extrapolated from related compounds. The nitro group is known to influence the acidity of the benzoic acid moiety, as evidenced by the proton transfer observed in the nitrobenzoic acid complexes . Moreover, the presence of substituents on the aromatic ring can affect the solubility, melting point, and other physical properties, which are crucial for the practical applications of such compounds.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Pyridine Derivatives

- Application Summary: 4-Nitropyridine, which can be derived from 4-(3-Nitropyridin-2-yl)benzoic acid, is an excellent starting material for the preparation of pyridine derivatives. These derivatives are important synthetic intermediates for new pesticides and medicines .

- Methods of Application: The synthesis of 4-nitropyridine involves two steps: a nitration step and a reduction step. The nitration reaction is a key step and is usually exothermic and at higher temperatures, which can result in polynitration .

- Results or Outcomes: The use of microreaction technology has been shown to increase the process safety and efficiency of fast highly exothermic reactions. This technology allows for highly efficient mixing and excellent heat absorption, resulting in better control of reaction temperature and avoidance of hot spots often the cause of the formation of by-products .

2. Preparation of Antibacterial Compounds

- Application Summary: Compounds derived from 4-(3-Nitropyridin-2-yl)benzoic acid have shown potent growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii, including drug-resistant variants .

- Results or Outcomes: The compounds have shown minimum inhibitory concentration (MIC) as low as 0.78 and 1.56 μg ml−1, respectively .

3. Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-(3-Nitropyridin-2-yl)benzoic acid, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Results or Outcomes: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

4. Design and Synthesis of Antibacterial Compounds

- Application Summary: Compounds derived from 4-(3-Nitropyridin-2-yl)benzoic acid have been used in the design and synthesis of novel compounds that are potent growth inhibitors of several strains of drug-resistant bacteria .

- Results or Outcomes: The novel compounds have shown potent growth inhibitory properties for several strains of drug-resistant bacteria .

5. Construction of Metal–Organic Frameworks

- Application Summary: Compounds similar to 4-(3-Nitropyridin-2-yl)benzoic acid have been used in the construction of metal–organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

- Results or Outcomes: The construction of MOFs using these compounds has been successfully achieved .

6. Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-(3-Nitropyridin-2-yl)benzoic acid, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Results or Outcomes: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-nitropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEXNJITHGFQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594744 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitropyridin-2-yl)benzoic acid | |

CAS RN |

847446-89-3 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

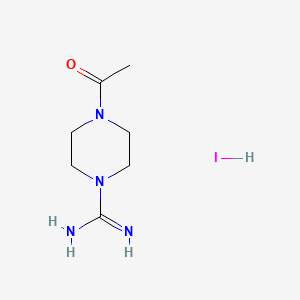

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)